5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester

CAS No.: 1416339-27-9

Cat. No.: VC3108535

Molecular Formula: C18H18O5

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416339-27-9 |

|---|---|

| Molecular Formula | C18H18O5 |

| Molecular Weight | 314.3 g/mol |

| IUPAC Name | methyl 5-acetyl-2-[(4-methoxyphenyl)methoxy]benzoate |

| Standard InChI | InChI=1S/C18H18O5/c1-12(19)14-6-9-17(16(10-14)18(20)22-3)23-11-13-4-7-15(21-2)8-5-13/h4-10H,11H2,1-3H3 |

| Standard InChI Key | LRRHHVWUVREEBI-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)C(=O)OC |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)C(=O)OC |

Introduction

Chemical Structure and Properties

Molecular Structure

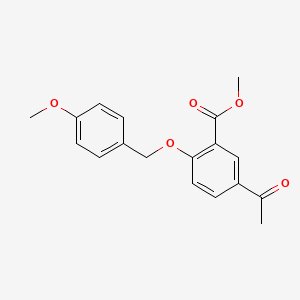

5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester features a benzoic acid core with multiple functional groups strategically positioned on the aromatic ring. Its structure can be systematically described as a benzoic acid methyl ester with an acetyl group at the 5-position and a 4-methoxy-benzyloxy group at the 2-position. The molecular formula is C18H18O5, reflecting its carbon-rich framework with multiple oxygen-containing functional groups .

The compound contains several key structural elements:

-

A benzoic acid core with a methyl ester group

-

An acetyl group (CH3CO-) at the 5-position of the benzene ring

-

A 4-methoxy-benzyloxy group at the 2-position, which consists of a benzyl group with a methoxy substituent at its para position

This arrangement of functional groups creates a molecule with multiple reaction sites and potential for diverse chemical transformations.

Physical Properties

Based on the analysis of similar benzoate compounds, 5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester is expected to have the following physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 326.34 g/mol |

| Physical Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, DMSO) |

| Melting Point | Estimated 72-78°C (based on similar compounds) |

| Boiling Point | Estimated >350°C at 760 mmHg |

The presence of multiple oxygen-containing functional groups contributes to its polarity, while the aromatic rings impart some degree of rigidity to the molecular structure.

Chemical Properties

5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester exhibits chemical properties characteristic of its functional groups:

-

The methyl ester group (-COOCH3) can undergo hydrolysis to form the corresponding carboxylic acid.

-

The acetyl group (-COCH3) at the 5-position can participate in various carbonyl reactions, including reduction and nucleophilic addition.

-

The 4-methoxy-benzyloxy group at the 2-position can be cleaved under acidic conditions or through hydrogenolysis.

-

The aromatic ring can undergo electrophilic aromatic substitution reactions, although reactivity is modified by the existing substituents.

The combination of these functional groups creates a molecule with diverse reactivity patterns, making it valuable for synthetic chemistry applications.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester typically involves a multi-step process starting from appropriate precursors. Based on the preparation methods of similar compounds, the following synthetic routes can be proposed:

Etherification Route

This approach involves the etherification of methyl 5-acetyl-2-hydroxybenzoate with 4-methoxybenzyl chloride or 4-methoxybenzyl bromide. The starting material, methyl 5-acetyl-2-hydroxybenzoate (CAS: 16475-90-4), is commercially available or can be synthesized through the acetylation of methyl salicylate .

Alternative Approach

Another viable synthetic route involves the following sequence:

-

Protection of the hydroxyl group in methyl 2-hydroxy-5-carboxybenzoate with 4-methoxybenzyl halide

-

Conversion of the carboxyl group to an acetyl group through reduction followed by oxidation

-

Optimization of reaction conditions to ensure regioselectivity

Reaction Conditions

Based on similar benzylation reactions, the following reaction conditions are commonly employed for the synthesis of 5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester:

-

Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

-

Solvent: Anhydrous dimethylformamide (DMF) or acetone

-

Temperature: Room temperature to 60°C

-

Reaction time: 12-24 hours

-

Catalyst: Quaternary ammonium salts such as tetrabutylammonium bromide may be used as phase transfer catalysts

For example, a typical procedure might involve:

-

Dissolving methyl 5-acetyl-2-hydroxybenzoate in DMF

-

Adding potassium carbonate (3 equivalents)

-

Adding 4-methoxybenzyl bromide (1.2-1.5 equivalents)

-

Stirring the mixture at room temperature for 12-24 hours

-

Work-up by dilution with water and extraction with ethyl acetate

-

Purification by column chromatography using appropriate solvent systems

Chemical Reactivity

Types of Reactions

5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester can participate in various chemical reactions due to its multiple functional groups:

Hydrolysis Reactions

The methyl ester group can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is particularly important for converting the compound into a more reactive carboxylic acid derivative.

Reduction Reactions

The acetyl group can be reduced using appropriate reducing agents to form the corresponding alcohol. Similarly, the methyl ester can be reduced to a primary alcohol. Selective reduction of either group can be achieved by careful selection of reducing agents and reaction conditions.

Oxidation Reactions

The methoxy group on the benzyloxy substituent can undergo oxidation under specific conditions. Additionally, the benzylic carbon is susceptible to oxidation, potentially leading to cleavage of the benzyloxy group.

Substitution Reactions

The aromatic ring can participate in electrophilic aromatic substitution reactions, although the existing substituents will influence the regioselectivity and rate of these reactions.

Common Reagents and Conditions

The following table summarizes common reagents and conditions for reactions involving 5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester:

| Reaction Type | Reagents | Conditions | Expected Products |

|---|---|---|---|

| Ester Hydrolysis | NaOH or LiOH | H2O/THF or MeOH, room temperature to 60°C | 5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid |

| Acetyl Reduction | NaBH4 | MeOH, 0°C to room temperature | Methyl 5-(1-hydroxyethyl)-2-(4-methoxy-benzyloxy)benzoate |

| Ester Reduction | LiAlH4 | THF, 0°C to reflux | 5-Acetyl-2-(4-methoxy-benzyloxy)benzyl alcohol |

| Benzyl Deprotection | H2, Pd/C | MeOH or EtOAc, room temperature, 1 atm | Methyl 5-acetyl-2-hydroxybenzoate |

| O-Demethylation | BBr3 | CH2Cl2, −78°C to room temperature | Methyl 5-acetyl-2-(4-hydroxybenzyloxy)benzoate |

These reactions highlight the versatility of 5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester as a building block in organic synthesis.

Applications

Synthetic Applications

5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester serves as a valuable intermediate in organic synthesis due to its multiple functional groups that can be selectively modified. Specific applications include:

-

Building block for the synthesis of complex natural products and pharmaceuticals

-

Precursor for benzofuran derivatives through appropriate cyclization reactions

-

Intermediate in the synthesis of heterocyclic compounds of medicinal interest

-

Starting material for the preparation of compounds with specific functional group patterns

The compound's reactivity at multiple sites allows for divergent synthetic pathways, making it a versatile synthetic intermediate.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains. The presence of the acetyl group and methoxy-benzyloxy substituent may contribute to interactions with bacterial cellular targets.

Enzyme Inhibition

The compound's structure allows for potential interactions with various enzymes, possibly leading to inhibitory effects that could be exploited for therapeutic purposes.

While these potential activities are inferred from structurally similar compounds, specific studies on 5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester would be needed to confirm these properties.

Current Research and Future Perspectives

Current research involving 5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester and related compounds focuses on several areas:

-

Development of novel synthetic methodologies for the preparation of functionalized benzoic acid derivatives

-

Investigation of structure-activity relationships to optimize biological activities

-

Exploration of these compounds as building blocks for materials science applications

-

Evaluation of their potential as pharmacophores in drug discovery programs

Future research directions may include:

-

Detailed mechanistic studies of the compound's reactions

-

Comprehensive biological screening to identify specific therapeutic targets

-

Exploration of sustainable synthetic routes using green chemistry principles

-

Development of structure-based design approaches to create derivatives with enhanced properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume